molecular formula C15H22BNO2 B2580500 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 2058157-09-6

5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2580500
CAS No.: 2058157-09-6
M. Wt: 259.16
InChI Key: KVFBKUQBZJAEBV-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a boron-containing organic compound It is characterized by the presence of a tetrahydroquinoline ring system substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a boron reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex and proceeds under mild conditions. The general reaction scheme is as follows:

    Starting Materials: 1,2,3,4-tetrahydroquinoline and bis(pinacolato)diboron.

    Catalyst: Palladium complex (e.g., Pd(PPh3)4).

    Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene).

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline ring compounds.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its boron-containing moiety is particularly useful in cross-coupling reactions.

    Materials Science:

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of bioactive molecules.

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical transformations.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the tetrahydroquinoline ring can undergo various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline ring and a dioxaborolane group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9,17H,6-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBKUQBZJAEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058157-09-6
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
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